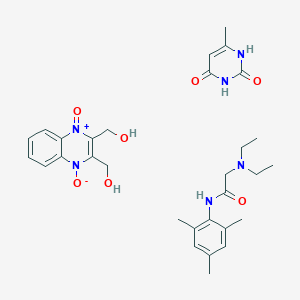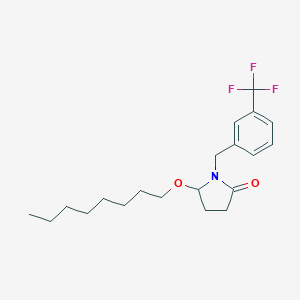
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects.
Biochemical And Physiological Effects
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. This compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone in lab experiments is that it has been found to have a range of potential applications in scientific research. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for the study of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone. One potential direction is the further exploration of its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of certain diseases, including cancer and Alzheimer's disease. Finally, more research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone involves the reaction of 3-(trifluoromethyl)benzaldehyde with octan-1-ol followed by the addition of a pyrrolidinone derivative. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure the purity of the final product.
Scientific Research Applications
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
136410-35-0 |
|---|---|
Product Name |
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone |
Molecular Formula |
C20H28F3NO2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-13-26-19-12-11-18(25)24(19)15-16-9-8-10-17(14-16)20(21,22)23/h8-10,14,19H,2-7,11-13,15H2,1H3 |
InChI Key |
GFGYTWXVHRLVAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
synonyms |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



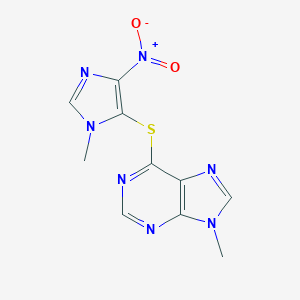
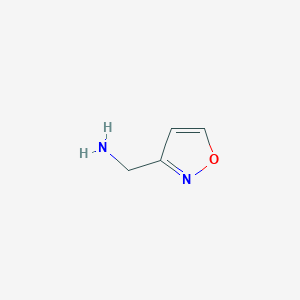
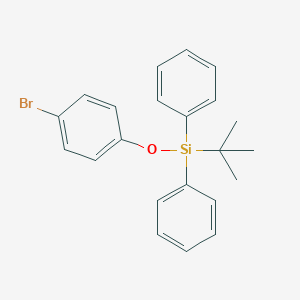
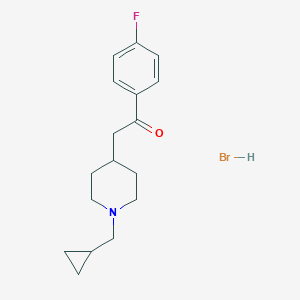
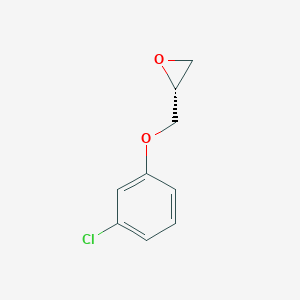
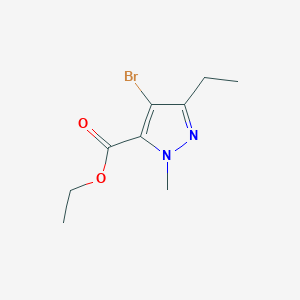
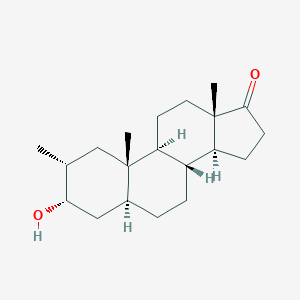

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
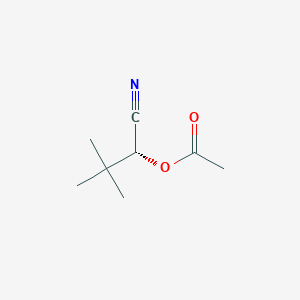
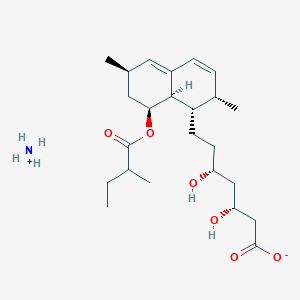
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
